molecular formula C26H27N3O B11405540 3-methyl-N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}benzamide

3-methyl-N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}benzamide

Cat. No.: B11405540
M. Wt: 397.5 g/mol
InChI Key: DAIRTQGOOKYDGB-UHFFFAOYSA-N
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Description

3-METHYL-N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by its intricate structure, which includes a benzodiazole ring, a methylphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-METHYL-N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylbenzamide
  • 4-Methylbenzamide
  • Benzodiazole derivatives

Uniqueness

3-METHYL-N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C26H27N3O

Molecular Weight

397.5 g/mol

IUPAC Name

3-methyl-N-[3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propyl]benzamide

InChI

InChI=1S/C26H27N3O/c1-19-12-14-21(15-13-19)18-29-24-10-4-3-9-23(24)28-25(29)11-6-16-27-26(30)22-8-5-7-20(2)17-22/h3-5,7-10,12-15,17H,6,11,16,18H2,1-2H3,(H,27,30)

InChI Key

DAIRTQGOOKYDGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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